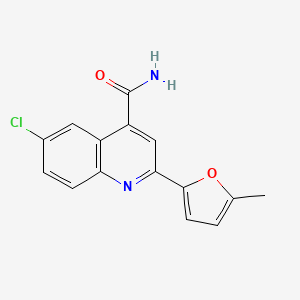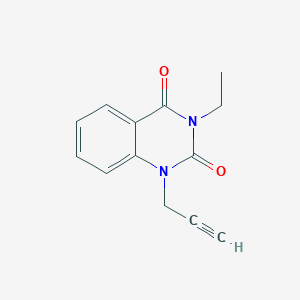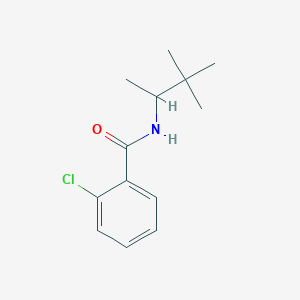![molecular formula C13H16ClNO4 B4720820 methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate](/img/structure/B4720820.png)
methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate
説明
Methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate, commonly known as MCPG, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. MCPG is a potent antagonist of metabotropic glutamate receptors (mGluRs), which are widely distributed throughout the central nervous system and play a crucial role in regulating synaptic transmission and plasticity. In
作用機序
MCPG acts as a competitive antagonist of methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate by binding to the glutamate binding site and preventing the activation of the receptor. This results in a decrease in intracellular calcium levels and a reduction in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
MCPG has been shown to have a wide range of effects on the central nervous system, including the regulation of synaptic transmission, modulation of pain perception, and the prevention of neurodegeneration. MCPG has also been found to have anti-inflammatory properties and to regulate the release of cytokines in the brain.
実験室実験の利点と制限
MCPG has several advantages for use in lab experiments, including its high potency and selectivity for methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate. However, MCPG has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
将来の方向性
For the study of MCPG include the development of new mGluR antagonists with improved pharmacokinetic properties and the investigation of the role of methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate in neuroinflammation and neurodegeneration.
科学的研究の応用
MCPG has been extensively studied in the field of neuroscience and pharmacology due to its ability to selectively block methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate. These receptors are involved in a wide range of physiological processes, including learning and memory, pain perception, and neurodegenerative diseases. MCPG has been used as a tool to investigate the role of methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate in these processes and to develop new therapies for neurological disorders.
特性
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,12(17)15-8-11(16)18-3)19-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBCOVCOZSXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(=O)OC)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)




![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)
![ethyl 4-{[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4720833.png)

![2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4720847.png)